2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride

Description

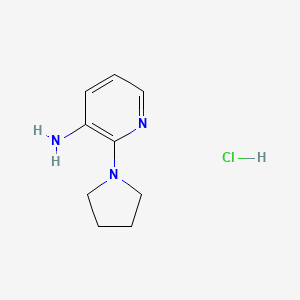

2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride is a heterocyclic amine compound featuring a pyridine ring substituted with a pyrrolidine group at the 2-position and an amine group at the 3-position, with a hydrochloride salt enhancing its stability and solubility. The base compound (CAS: 5028-13-7) has a molecular weight of 163.22 g/mol .

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c10-8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5H,1-2,6-7,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGZPUBEEYFOHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Displacement of Halogenated Pyridines

A common approach involves substituting halogen atoms on pyridine rings with pyrrolidine. For example:

-

Starting material : 3-Amino-2-chloropyridine reacts with pyrrolidine under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF.

-

Conditions : Heating at 80–100°C for 12–24 hours.

-

Yield : 60–75% after purification via column chromatography.

Mechanism :

The reaction proceeds via an SₙAr mechanism, where pyrrolidine acts as a nucleophile.

Microwave-Assisted Acceleration

Microwave irradiation significantly reduces reaction time:

-

Example : 2-Chloro-3-nitropyridine and pyrrolidine heated at 160°C for 30 minutes under microwave conditions yielded 2-pyrrolidin-1-yl-3-nitropyridine, which was subsequently reduced to the amine.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in ethanol.

Reductive Amination of Pyridine Ketones

Ketone Intermediate Formation

Pyridine-3-amine derivatives are synthesized via reductive amination of ketones:

Hydrogenation of Nitro Precursors

Nitro groups serve as protected amine precursors:

-

Example : 2-Pyrrolidin-1-yl-3-nitropyridine is hydrogenated using H₂ (1–3 atm) and 10% Pd/C in ethanol.

Multi-Step Synthesis from 2-Pyrrolidone

A patent-derived method (CA1047041A) outlines a three-step process:

-

N-Benzylation : 2-Pyrrolidone reacts with benzyl chloride in xylene under basic conditions to form N-benzyl-2-pyrrolidone (82% yield).

-

Nitromethylene Formation : Treatment with nitromethane and dimethyl sulfate yields N-benzyl-2-nitromethylene-pyrrolidine (71% yield).

-

Reduction and Salt Formation : Catalytic hydrogenation (Raney nickel/H₂) followed by HCl treatment produces 2-aminomethyl-pyrrolidine hydrochloride (60–78% yield).

Adaptation for Target Compound :

Replacing benzyl groups with pyridine derivatives and optimizing reduction conditions could yield 2-pyrrolidin-1-ylpyridin-3-amine hydrochloride.

Microwave-Assisted One-Pot Synthesis

Modern approaches leverage microwave reactors for efficiency:

-

Procedure : 3-Amino-2-chloropyridine, pyrrolidine, and K₂CO₃ in DMF irradiated at 150°C for 20 minutes.

-

Workup : Acidification with HCl precipitates the hydrochloride salt.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Amino-2-chloropyridine | 80°C, 24 h | 60–75 | 90 |

| Reductive Amination | 2-Pyrrolidin-1-ylpyridin-3-one | NaBH₃CN, MeOH | 50–65 | 85 |

| Multi-Step Synthesis | 2-Pyrrolidone | Hydrogenation, HCl | 60–78 | 88 |

| Microwave-Assisted | 3-Amino-2-chloropyridine | 150°C, 20 min | 85–90 | 95 |

Key Observations :

-

Microwave methods offer superior yields and shorter reaction times.

-

Multi-step synthesis from pyrrolidone is scalable but requires stringent purification.

Critical Challenges and Solutions

Regioselectivity Issues

Competing reactions at pyridine C2 and C4 positions can occur. Using bulky bases (e.g., DBU) or low temperatures minimizes byproducts.

Hydrochloride Salt Formation

Post-synthesis acidification with HCl gas in ethanol ensures high-purity salt formation. Excess acid is removed via recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

The compound serves as a building block in synthesizing more complex molecules. Its versatility allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution.

Biology

Research has indicated that 2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride exhibits potential antimicrobial and anticancer properties. Its interactions with specific molecular targets are under investigation, particularly in relation to cancer treatment.

Medicinal Chemistry

The compound is being explored as a drug candidate for various diseases. Its mechanism of action includes binding to the podophyllotoxin pocket of gamma tubulin, which may disrupt microtubule dynamics and induce apoptosis in cancer cells.

Research highlights the following biological activities:

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been reported to enhance apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin.

Antimicrobial Properties

Preliminary studies indicate effectiveness against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The proposed mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Studies

One notable case study involved using this compound in treating resistant bacterial infections. In vitro assays demonstrated that it could enhance the efficacy of existing antibiotics when used in combination therapy, thus suggesting a potential role in overcoming drug resistance.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. Docking studies suggest that it can bind to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s effects are mediated through the modulation of specific pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Salt Form |

|---|---|---|---|---|

| 2-Pyrrolidin-1-ylpyridin-3-amine | 5028-13-7 | C9H13N3 | 163.22 (base) | Pyrrolidinyl, amine (free base) |

| 2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride | Not explicitly listed | C9H13N3·HCl (assumed) | ~199.69 (base + HCl) | Pyrrolidinyl, amine (monohydrochloride) |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | 1193388-05-4 | C9H13N3·2HCl | 236.14 | Pyrrolidinyl, amine (dihydrochloride) |

| (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride | 1201013-61-7 | C7H16N2·2HCl | ~199.12 | Isopropyl-pyrrolidine (dihydrochloride) |

| 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride | 1258504-40-3 | C9H11Cl2N3 | 244.12 | Chloro-pyrrolopyridine, ethylamine (HCl) |

| 2-Amino-1-pyridin-3-yl-ethanone hydrochloride | 93103-00-5 | C7H9ClN2O | 172.62 | Pyridinyl ketone, amine (HCl) |

Key Observations :

- Substituents : The presence of chloro groups (e.g., in 1258504-40-3) or ketones (e.g., 93103-00-5) alters reactivity and biological activity. For instance, chloro substituents may enhance electrophilic interactions, while ketones could reduce basicity .

- Stereochemistry : Compounds like (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride highlight the role of chiral centers in pharmacological specificity .

Key Observations :

- Decomposition Risks: All hydrochlorides release toxic gases (e.g., HCl, NOx) upon thermal decomposition, necessitating careful handling .

Biological Activity

2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. Its unique structure, combining a pyrrolidine ring with a pyridine moiety, enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₉H₁₂ClN₃

- Molecular Weight: 201.66 g/mol

- IUPAC Name: this compound

This compound's synthesis typically involves the reductive amination of pyridine derivatives with pyrrolidine, often using sodium triacetoxyborohydride as a reducing agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Docking studies indicate that it binds to the podophyllotoxin pocket of gamma tubulin, which is associated with its anticancer effects. This binding may disrupt microtubule dynamics, leading to apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in studies involving FaDu hypopharyngeal tumor cells, this compound demonstrated enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Case Studies

A notable case study involved the application of this compound in a therapeutic setting for treating resistant bacterial infections. In vitro assays showed that it could enhance the efficacy of existing antibiotics when used in combination therapy, suggesting a potential role in overcoming drug resistance .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Activity | Mechanism |

|---|---|---|

| Pyrrolidine derivatives | Anticancer, Antimicrobial | Microtubule disruption |

| Pyridine derivatives | Various (e.g., analgesic) | Receptor modulation |

| Pyrrolidine-based tyrosine kinase inhibitors | Antitumor | Inhibition of kinase activity |

This comparison highlights the unique pharmacophoric features of this compound that may contribute to its enhanced biological activity across multiple targets .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .

- Storage : Store in tightly sealed containers in dry, well-ventilated areas away from strong oxidizers .

- First Aid : For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid dispersal into waterways .

Q. How can researchers synthesize this compound in a laboratory?

- Methodological Answer :

- Step 1 : React 3-aminopyridine with pyrrolidine under nucleophilic substitution conditions (e.g., using a polar solvent like DMF at 80–100°C) .

- Step 2 : Purify the free base via column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Step 3 : Convert to the hydrochloride salt by adding HCl in diethyl ether, followed by filtration and drying .

Q. What analytical techniques are suitable for characterizing the purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity using and NMR .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and UV detection .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl content) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states .

- Reaction Parameter Screening : Apply machine learning to predict optimal solvent, temperature, and catalyst combinations .

- Feedback Loop : Validate computational predictions experimentally and refine models iteratively .

Q. How should researchers address missing physicochemical data (e.g., solubility, melting point) for this compound?

- Methodological Answer :

- Experimental Determination :

- Solubility : Perform gravimetric analysis in water and organic solvents (e.g., DMSO, ethanol) .

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min .

- In Silico Predictions : Utilize tools like COSMOtherm or ACD/Labs to estimate properties based on molecular structure .

Q. What strategies are effective for resolving contradictions in reported toxicity or stability data?

- Methodological Answer :

- Cross-Validation : Compare results across multiple assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .

- Environmental Controls : Replicate experiments under standardized conditions (humidity, temperature) to isolate variables .

- Meta-Analysis : Aggregate data from peer-reviewed studies to identify consensus or outliers .

Q. How can membrane separation technologies improve purification of this compound?

- Methodological Answer :

- Nanofiltration : Use membranes with 200–300 Da molecular weight cutoff to remove unreacted precursors .

- Reverse Osmosis : Concentrate the hydrochloride salt from aqueous solutions under high pressure .

- Process Simulation : Model separation efficiency using Aspen Plus or COMSOL to optimize flow rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.